3-Mercaptopicolinic Acid Hydrochloride

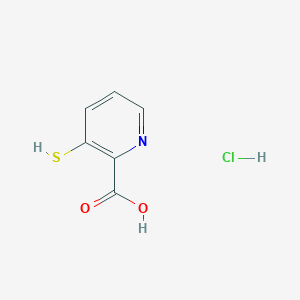

Structure

2D Structure

Eigenschaften

IUPAC Name |

3-sulfanylpyridine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2S.ClH/c8-6(9)5-4(10)2-1-3-7-5;/h1-3,10H,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYGYEUUVNLEHJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=O)O)S.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641042 | |

| Record name | 3-Sulfanylpyridine-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320386-54-7 | |

| Record name | 3-Sulfanylpyridine-2-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Beschreibung

Historical Context of Phosphoenolpyruvate (B93156) Carboxykinase (PEPCK) Inhibition and Gluconeogenesis Research

The study of gluconeogenesis, the metabolic pathway that results in the generation of glucose from certain non-carbohydrate carbon substrates, has long been a central focus of biochemistry. A key regulatory enzyme in this pathway is Phosphoenolpyruvate Carboxykinase (PEPCK), which exists in two isoforms: a cytosolic (PEPCK-C or PCK1) and a mitochondrial (PEPCK-M or PCK2) form. nih.govnih.gov The early understanding of gluconeogenesis control was often debated, with initial hypotheses suggesting PEPCK as the rate-limiting step. nih.gov

The development of specific inhibitors was crucial to experimentally test these hypotheses. 3-Mercaptopicolinic Acid, first described in the 1970s, emerged as a potent tool for this purpose. nih.govcaymanchem.com Early studies using perfused rat livers demonstrated that 3-Mercaptopicolinic Acid effectively inhibited glucose production from substrates like lactate (B86563) and alanine (B10760859), which require PEPCK activity. nih.govnih.gov However, it did not inhibit gluconeogenesis from fructose (B13574) or dihydroxyacetone, substrates that enter the pathway after the PEPCK-catalyzed step. nih.govnih.gov This provided strong evidence for its specific site of action and solidified its role in dissecting the control points of gluconeogenesis.

Significance of 3-Mercaptopicolinic Acid Hydrochloride as a Research Probe in Metabolic Studies

The significance of this compound as a research probe lies in its ability to specifically inhibit PEPCK, allowing researchers to investigate the downstream consequences of this inhibition on various metabolic processes. Its use has been instrumental in elucidating the roles of both PEPCK isoforms in different tissues and under various physiological and pathological conditions.

One major area of research has been its use in studying muscle cell metabolism. In C2C12 muscle cells, studies have shown that the mitochondrial isoform, PEPCK-M, is the predominant form. nih.gov Treatment of these cells with 3-Mercaptopicolinic Acid (referred to as 3-MPA in some studies) led to a dose-dependent inhibition of cell proliferation and induced myogenic differentiation, highlighting the role of PEPCK-M in muscle development. nih.gov

Furthermore, this compound is a valuable tool in metabolic flux analysis (MFA). MFA is a technique used to quantify the rates of metabolic reactions within a biological system. rsc.orgmedchemexpress.comwikipedia.org By inhibiting a specific enzymatic step with a tool like this compound, researchers can observe the resulting redistribution of metabolic intermediates and quantify the changes in pathway fluxes, providing a deeper understanding of cellular metabolism.

The compound has also been utilized to create animal models with inhibited PEPCK activity to study the systemic effects of impaired gluconeogenesis. medchemexpress.com These studies are crucial for understanding metabolic diseases where gluconeogenesis is dysregulated.

Synonyms and Chemical Nomenclature in Scientific Literature

To navigate the scientific literature effectively, it is essential to be familiar with the various names used for this compound.

SKF-34288 Hydrochloride

This designation was an early developmental code name for the compound. medchemexpress.com

3-Mercapto-2-pyridinecarboxylic Acid, Monohydrochloride

This is a more formal chemical name that describes the structure of the molecule. caymanchem.com

3-MPA Hydrochloride

This is a common abbreviation used in many research articles, where "3-MPA" stands for 3-Mercaptopicolinic Acid. nih.govmedchemexpress.com

Interactive Data Tables

Table 1: Inhibitory Activity of this compound against PEPCK

| Parameter | Value | Species/System | Reference |

| Ki | 2-9 µM | Not Specified | medchemexpress.com |

| IC50 | 7.5 µM | Human PEPCK (hPEPCK) |

This table summarizes the reported inhibitory constants of this compound for the enzyme Phosphoenolpyruvate Carboxykinase (PEPCK). Ki represents the inhibition constant, and IC50 is the half-maximal inhibitory concentration.

Table 2: Research Applications of this compound

| Research Area | Model System | Key Findings | Reference(s) |

| Gluconeogenesis | Perfused Rat Liver | Inhibited glucose synthesis from lactate and alanine, but not fructose or dihydroxyacetone. | nih.govcaymanchem.comnih.gov |

| Muscle Cell Biology | C2C12 Myoblasts | Inhibited cell proliferation and induced myogenic differentiation. | nih.gov |

| Metabolic Modeling | Animal Studies | Used to create rat models with inhibited PEPCK to study metabolic consequences. | medchemexpress.com |

This table provides a summary of key research findings using this compound in different experimental models.

Molecular Mechanisms of Action: Enzyme Inhibition and Beyond

Phosphoenolpyruvate (B93156) Carboxykinase (PEPCK) Inhibition

3-Mercaptopicolinic Acid is a well-documented inhibitor of Phosphoenolpyruvate Carboxykinase (PEPCK), an enzyme that catalyzes the conversion of oxaloacetate to phosphoenolpyruvate. caymanchem.comnih.gov This reaction is a rate-limiting step in gluconeogenesis, the metabolic process for generating glucose from non-carbohydrate substrates. nih.govebi.ac.uk The inhibitory potency of 3-MPA is significant, with reported inhibition constants (Ki) in the range of 2-9 μM and an IC50 value of 7.5 μM for human PEPCK. medchemexpress.comnih.govtocris.commedchemexpress.com

PEPCK exists in two primary isoforms: a cytosolic form (PCK1 or PEPCK-C) and a mitochondrial form (PCK2 or PEPCK-M). nih.govnih.govresearchgate.net Early research identified 3-MPA as a preferential inhibitor of the cytosolic PEPCK (PCK1). caymanchem.com This specificity is relevant in certain therapeutic contexts; for instance, 3-MPA has been shown to sensitize melanoma cells to other treatments specifically through the inhibition of cytoplasmic PEPCK. tocris.comrndsystems.com

However, the predominant isoform can vary by tissue type. In C2C12 muscle cells, for example, the mRNA levels of the mitochondrial Pck2 are 50 to 5,000 times higher than those of Pck1, making Pck2 the dominant isoform in this cell line. nih.govnih.govworktribe.com In these cells, it is postulated that the biological effects of 3-MPA are mediated through the inhibition of PEPCK-M. nih.govworktribe.com Interestingly, researchers have suggested that the discovery of an allosteric binding site on PEPCK could theoretically allow for the development of new analogs designed to differentially inhibit PCK1 and PCK2. researchgate.net

Kinetic analyses have revealed that 3-MPA does not inhibit PEPCK through a single, simple mechanism. Instead, it employs a sophisticated, dual mode of action involving both noncompetitive and competitive inhibition at distinct sites on the enzyme. nih.govnih.gov

Initial kinetic studies with purified PEPCK from rat liver cytosol demonstrated that 3-MPA acts as a noncompetitive inhibitor concerning both the substrate oxaloacetate and the manganese-guanosine triphosphate complex (MnGTP²⁻). nih.gov This type of inhibition indicates that 3-MPA can bind to the enzyme regardless of whether the substrates are already bound, and simultaneous saturation with both substrates does not overcome the inhibitory effect. nih.gov These studies found that the inhibitor primarily decreases the rate of product formation with only minor effects on the apparent Michaelis constants for the substrates. nih.gov

The same early kinetic studies also revealed that the inhibition patterns were dependent on the concentration of free manganese ions (Mn²⁺). nih.gov The inhibition constants (Ki) for the slope and intercept effects were determined to be in the range of 3 to 9 μM. nih.gov It was important to rule out the possibility that 3-MPA was simply acting as a chelating agent for the essential Mn²⁺ cofactor. This was addressed by determining the dissociation constant for the manganese-3-mercaptopicolinate complex, which was found to be 0.51 mM, a value too high to account for the potent enzyme inhibition observed. nih.gov This finding suggested that the inhibition mechanism was more complex than simple metal ion removal. nih.gov

More recent and detailed investigations combining kinetic data with crystallography have uncovered a more nuanced mechanism. nih.gov These studies confirmed that 3-MPA inhibits PEPCK by binding to two separate and discrete sites. nih.gov One of these is a previously unidentified allosteric site. nih.govresearchgate.net The binding of 3-MPA to this allosteric pocket induces a conformational change in the enzyme's nucleotide-binding site. nih.gov This structural alteration reduces the affinity of PEPCK for its nucleotide substrate, GTP, thereby modulating the enzyme's activity. nih.gov The inhibition constant (Ki) associated with binding to this allosteric site is approximately 150 μM. nih.gov

In addition to its allosteric effects, 3-MPA also binds directly to the active site of PEPCK. nih.govresearchgate.net This interaction is competitive with the enzyme's substrates, phosphoenolpyruvate (PEP) and oxaloacetate (OAA). nih.govresearchgate.netscbt.com As a structural analog of phosphoenolpyruvate, 3-MPA interferes with the binding of the natural substrates at the catalytic center. caymanchem.comscbt.com The inhibition constant for this competitive binding at the active site is approximately 10 μM. nih.gov This dual mechanism, involving both competitive and allosteric inhibition, underscores the multifaceted way in which 3-MPA regulates PEPCK activity.

Data Tables

Table 1: Summary of Kinetic Data for 3-MPA Inhibition of PEPCK

| Inhibition Type | Target Site | Substrate(s) Affected | Reported Inhibition Constant (Ki / IC₅₀) | Reference |

| Noncompetitive | Enzyme (E) or Enzyme-Substrate (ES) Complex | Oxaloacetate, MnGTP²⁻ | 3-9 μM (Ki) | nih.gov |

| Competitive | Active Site | Phosphoenolpyruvate (PEP), Oxaloacetate (OAA) | ~10 μM (Ki) | nih.gov |

| Allosteric | Allosteric Site | Guanosine (B1672433) Triphosphate (GTP) | ~150 μM (Ki) | nih.gov |

| General Inhibition | Human PEPCK (hPEPCK) | Not specified | 7.5 μM (IC₅₀) | tocris.comrndsystems.com |

| General Inhibition | Pig PEPCK-C | Not specified | 65 ± 6 μM (IC₅₀) | nih.gov |

Structural Basis of PEPCK-3-Mercaptopicolinic Acid Hydrochloride Interaction

The inhibitory effect of 3-Mercaptopicolinic Acid (3-MPA) on phosphoenolpyruvate carboxykinase (PEPCK) is rooted in its specific molecular interactions with the enzyme. Structural and kinetic studies have revealed a complex mechanism that goes beyond simple competitive inhibition. It is understood that 3-MPA binds to PEPCK at two distinct sites. researchgate.net One site of interaction is the active site, where it competes with the substrates phosphoenolpyruvate (PEP) or oxaloacetate (OAA). researchgate.net The second is an allosteric site, which, when bound by 3-MPA, induces a conformational change in the enzyme's ribose/guanine-binding motif, thereby reducing the enzyme's affinity for its essential nucleotide cofactor, guanosine triphosphate (GTP). researchgate.net

Kinetic analyses of rat liver cytosolic PEPCK (PEPCK-C) have characterized 3-MPA as a noncompetitive inhibitor with respect to both oxaloacetate and the MnGTP²⁻ complex. nih.gov This indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. Further studies on pig PEPCK-C isoenzymes identified an uncompetitive inhibition pattern when guanosine diphosphate (B83284) (GDP) or GTP were the variable substrates. nih.gov This uncompetitive nature requires the substrate to bind to the active site first, creating an accessible site for the inhibitor. nih.gov This finding is supported by research on the 3D structure of rat PEPCK-C with 3-MPA bound, which confirmed the uncompetitive inhibition mechanism relative to nucleotide substrates. nih.gov The inhibition constants (Ki) for 3-MPA are in the low micromolar range, highlighting its potency. nih.govmedchemexpress.comresearchwithnj.com Some studies have also suggested that the inhibitory action of 3-MPA might involve the removal of a tightly bound, rapidly exchanging metal ion, other than manganese, from the enzyme. nih.gov

| Parameter | Description | Finding | Source(s) |

| Binding Sites | Location of interaction on the PEPCK enzyme. | 1. Active site (competes with OAA/PEP). 2. Allosteric site (reduces GTP affinity). | researchgate.net |

| Inhibition Type | Kinetic mechanism of inhibition. | Noncompetitive vs. Oxaloacetate & MnGTP²⁻. Uncompetitive vs. GDP/GTP. | nih.govnih.gov |

| Inhibition Constant (Ki) | A measure of inhibitor potency. | Ranges from 2 to 10 μM depending on the enzyme source and conditions. | nih.govmedchemexpress.comresearchwithnj.com |

| Proposed Mechanism | Additional molecular action. | May involve the removal of a tightly bound metal ion (not Mn²⁺). | nih.gov |

Impact on Substrate Utilization and Product Formation

As a potent inhibitor of PEPCK, 3-Mercaptopicolinic Acid Hydrochloride directly alters the metabolic flux through the gluconeogenic pathway by affecting the enzyme's use of substrates and its generation of products. PEPCK catalyzes the conversion of oxaloacetate (OAA) to phosphoenolpyruvate (PEP), a rate-limiting step in the synthesis of glucose from non-carbohydrate precursors.

The administration of 3-MPA effectively inhibits gluconeogenesis from substrates that feed into the pathway at or before the level of OAA. nih.govcaymanchem.com In perfused rat livers, it was shown to block glucose production from lactate (B86563), pyruvate, and alanine (B10760859). caymanchem.comnih.govnih.gov However, gluconeogenesis from substrates like fructose (B13574) and dihydroxyacetone, which enter the pathway after the PEPCK-catalyzed step, is not inhibited. nih.govcaymanchem.comnih.gov This substrate-specific inhibition strongly points to PEPCK as the precise site of action. nih.govcaymanchem.comnih.gov

The primary effect of this inhibition is a significant reduction in the synthesis of glucose. nih.govrndsystems.com In isolated perfused livers, a sharp decrease in glucose synthesis from lactate was observed. nih.gov This blockade of product formation leads to the accumulation of substrates upstream of PEPCK. For instance, in starved rats, the hypoglycemia induced by 3-MPA is associated with a corresponding increase in blood lactate levels. nih.gov The inhibition primarily occurs by decreasing the Vmax (the maximum rate of product formation) while having relatively minor effects on the Km (the apparent Michaelis constants for substrates). nih.gov

| Substrate | Pathway Entry Point | Effect of 3-MPA on Gluconeogenesis | Source(s) |

| Lactate | Converted to Pyruvate, then OAA | Inhibited | nih.govcaymanchem.comnih.gov |

| Pyruvate | Converted to OAA | Inhibited | caymanchem.comnih.gov |

| Alanine | Converted to Pyruvate, then OAA | Inhibited | nih.govcaymanchem.com |

| Dihydroxyacetone | Enters as Dihydroxyacetone Phosphate (downstream of PEPCK) | Not Inhibited | nih.govnih.gov |

| Fructose | Enters as Fructose-1-Phosphate (downstream of PEPCK) | Not Inhibited | caymanchem.comnih.gov |

Modulation of Other Enzymes and Metabolic Pathways

Effects on Asparagine Metabolism

The influence of this compound extends beyond gluconeogenesis to affect other interconnected metabolic pathways, including amino acid metabolism. Research has shown that 3-MPA inhibits asparagine metabolism. medchemexpress.com This interaction is likely indirect, stemming from 3-MPA's primary effect on PEPCK. PEPCK plays a crucial role in cataplerosis, the process of removing intermediates from the Tricarboxylic Acid (TCA) cycle. nih.gov By inhibiting PEPCK, 3-MPA disrupts the normal flow of metabolites out of the TCA cycle. This can lead to an accumulation of OAA, which is the direct precursor for the synthesis of aspartate via transamination. Aspartate, in turn, is converted to asparagine by the enzyme asparagine synthetase. Therefore, by altering the availability of TCA cycle intermediates, 3-MPA can modulate the synthesis and metabolism of asparagine. medchemexpress.comreactome.org

Interaction with One-Carbon Metabolism and Serine/Glycine Biosynthesis

Recent studies have uncovered a link between PEPCK inhibition by this compound and the serine/glycine biosynthesis pathway, which is fundamental to one-carbon metabolism. nih.gov The de novo synthesis of serine begins with the glycolytic intermediate 3-phosphoglycerate (B1209933) (3-PG). nih.govresearchgate.net In C2C12 muscle cells, treatment with high doses of 3-MPA was found to reduce the mRNA expression of key enzymes in the serine biosynthesis pathway. nih.govworktribe.com

This effect is likely a consequence of the primary inhibition of PEPCK. By reducing the production of PEP, 3-MPA alters the concentrations of upstream glycolytic intermediates, which could decrease the available pool of 3-PG for the serine synthesis pathway. As serine is converted to glycine, and both amino acids are major donors of one-carbon units for the synthesis of nucleotides, proteins, and lipids, this interaction has significant implications. nih.gov By downregulating enzymes in serine biosynthesis, 3-MPA indirectly interacts with and influences one-carbon metabolism. nih.gov

| Gene | Enzyme Name | Pathway | Effect of 3-MPA (mRNA expression) | Source(s) |

| Phgdh | Phosphoglycerate dehydrogenase | Serine Biosynthesis | Reduced | nih.govworktribe.com |

| Psat1 | Phosphoserine aminotransferase-1 | Serine Biosynthesis | Reduced | nih.govworktribe.com |

Mechanisms of Cell-Specific Responses to this compound

The biological effects of this compound are not uniform across all cell types; instead, they exhibit marked cell-specific responses. These differential effects are largely determined by the specific metabolic wiring of the cell, particularly the expression and subcellular localization of PEPCK isoforms: the cytosolic (PEPCK-C, encoded by Pck1) and mitochondrial (PEPCK-M, encoded by Pck2). nih.gov

Research indicates that 3-MPA preferentially inhibits the cytosolic isoform, PEPCK-C. researchwithnj.com This preference may be due to restricted permeability of the inhibitor across the mitochondrial membrane. researchwithnj.com Consequently, the response of a given cell is highly dependent on which isoform is predominant. For example, in liver and kidney cortex cells, where PEPCK-C is a key enzyme in gluconeogenesis, 3-MPA potently inhibits glucose synthesis. researchwithnj.comnih.gov

In contrast, other cell types have different metabolic priorities and PEPCK isoform expression profiles. In C2C12 muscle cells, the mitochondrial isoform, PEPCK-M (Pck2), is expressed at levels 50 to 5000 times higher than PEPCK-C. nih.govnih.gov In these cells, 3-MPA does not primarily act as a gluconeogenesis inhibitor but instead induces myogenic differentiation. nih.govworktribe.com It is postulated that this effect occurs through the inhibition of the predominant PEPCK-M isoform. nih.govworktribe.com In cancer cells, the response also varies. Inhibition of cytoplasmic PEPCK in melanoma cells sensitizes them to the drug Vemurafenib, while in MCF7 breast cancer cells, 3-MPA reduces colony formation. rndsystems.com This demonstrates that the ultimate cellular outcome of PEPCK inhibition is dictated by the cell's specific metabolic dependencies and isoform expression.

| Cell Type | Predominant PEPCK Isoform (if known) | Observed Effect of 3-MPA | Proposed Mechanism | Source(s) |

| Rat Liver/Kidney | PEPCK-C | Inhibition of gluconeogenesis | Preferential inhibition of cytosolic PEPCK | researchwithnj.comnih.gov |

| C2C12 Myoblasts | PEPCK-M (Pck2) | Inhibition of proliferation, induction of myogenic differentiation | Postulated inhibition of mitochondrial PEPCK | nih.govnih.govworktribe.com |

| MCF7 (Breast Cancer) | Not specified | Reduced colony growth formation | Inhibition of PEPCK-dependent metabolic pathways | rndsystems.com |

| Melanoma Cells | PEPCK-C (Pck1) | Sensitization to Vemurafenib | Inhibition of cytoplasmic PEPCK | rndsystems.com |

| Treg Cells | Not specified | Reduced proliferation | Inhibition of PEPCK-dependent metabolic support | rndsystems.com |

Therapeutic Implications and Translational Research of 3 Mercaptopicolinic Acid Hydrochloride

3-Mercaptopicolinic Acid (3-MPA) Hydrochloride, a well-characterized inhibitor of the enzyme phosphoenolpyruvate (B93156) carboxykinase (PEPCK), is the subject of extensive translational research. Its ability to modulate central metabolic pathways has positioned it as a compound of interest for a variety of therapeutic applications, from metabolic disorders to oncology and inflammatory conditions. This article delves into the scientific findings that underpin its potential therapeutic utility.

Conclusion and Future Perspectives

Summary of Key Research Findings and Contributions

3-Mercaptopicolinic Acid (3-MPA), and its hydrochloride salt, has been a significant tool in metabolic research for decades. Its primary and most well-documented contribution is the inhibition of gluconeogenesis, the process of generating glucose from non-carbohydrate sources. nih.govnih.govcaymanchem.com The key mechanism of action is the potent and specific inhibition of the enzyme phosphoenolpyruvate (B93156) carboxykinase (PEPCK). nih.govnih.gov This enzyme is a critical control point in the gluconeogenic pathway.

Research has consistently shown that 3-MPA effectively blocks glucose synthesis from various precursors such as lactate (B86563), pyruvate, and alanine (B10760859) in both in vitro and in vivo models, including perfused rat livers and kidney cortex slices. nih.govnih.govnih.gov Kinetic studies have further elucidated the nature of this inhibition, demonstrating that 3-MPA acts as a noncompetitive inhibitor with respect to both oxalacetate (B90230) and MnGTP2-. nih.gov The inhibitory effects are primarily due to a decrease in the rate of product formation, with minimal impact on the enzyme's affinity for its substrates. nih.gov

Beyond its foundational role in studying glucose metabolism, research has expanded to explore the effects of 3-MPA in other biological contexts. For instance, it has been shown to reduce the proliferation of regulatory T cells (Treg cells) and decrease colony growth in MCF7 breast cancer cells in vitro. Furthermore, it has demonstrated the ability to induce myogenic differentiation in C2C12 muscle cells, suggesting a potential role in muscle development and repair. dntb.gov.ua Another significant finding is its ability to sensitize melanoma cells to the chemotherapy agent Vemurafenib by inhibiting cytoplasmic PEPCK.

The compound's effects have also been studied in bovine adipose tissue, where it was found to abolish the stimulatory effect of lactate on total lipid synthesis. nih.gov These diverse findings underscore the importance of PEPCK in various metabolic pathways beyond hepatic gluconeogenesis and highlight 3-MPA as a crucial chemical probe for dissecting these processes.

Unanswered Questions and Research Gaps

Despite the extensive research on 3-Mercaptopicolinic Acid Hydrochloride, several questions remain unanswered, and significant research gaps persist. A primary unknown is the complete, systemic effect of long-term PEPCK inhibition. Most studies have focused on acute or short-term administration, leaving the chronic metabolic consequences largely unexplored.

The precise molecular interactions between 3-MPA and PEPCK could be further detailed. While it is known to be a noncompetitive inhibitor, the exact binding site and the conformational changes it induces in the enzyme are not fully characterized. nih.gov It has been suggested that 3-MPA may inhibit the enzyme by removing a tightly bound, rapidly exchanging metal ion other than Mn2+, but the identity of this ion and the exact mechanism of removal are yet to be definitively established. nih.gov

Furthermore, the differential roles and regulation of the cytosolic (PEPCK-C) and mitochondrial (PEPCK-M) isoforms of PEPCK are not entirely understood, and the specific inhibitory effects of 3-MPA on each isoform in various tissues need more detailed investigation. dntb.gov.uanih.gov While some studies have begun to explore this, a comprehensive understanding is lacking. For example, in C2C12 muscle cells, the mitochondrial isoform (Pck2) is predominant, and it is postulated that 3-MPA promotes myogenic differentiation through its inhibition, though direct enzymatic inhibition in this context proved difficult to confirm experimentally. dntb.gov.ua

The downstream metabolic flux resulting from PEPCK inhibition in different cell types and tissues is another area requiring more research. While the block in gluconeogenesis is clear, the subsequent rerouting of metabolic intermediates and the long-term cellular adaptations are not fully mapped out.

Emerging Areas of Investigation for this compound

The foundational knowledge of 3-MPA's function is paving the way for several exciting new avenues of research. Its role in cancer metabolism is a particularly promising area. As some cancer cells rely on gluconeogenic enzymes like PEPCK for proliferation and survival, inhibiting this pathway presents a potential therapeutic strategy. The finding that 3-MPA can sensitize melanoma cells to existing therapies opens the door for investigating its use as an adjuvant in various cancer treatments.

Another emerging field is immunometabolism. The discovery that 3-MPA affects regulatory T cell proliferation suggests that manipulating metabolic pathways with this inhibitor could modulate immune responses. This could have implications for autoimmune diseases, where Treg function is often dysregulated, and in cancer immunotherapy.

The induction of myogenic differentiation by 3-MPA in C2C12 cells points towards potential applications in muscle wasting disorders and regenerative medicine. dntb.gov.ua Research could explore whether PEPCK inhibition can promote muscle repair and growth in vivo, potentially offering new therapeutic approaches for conditions like muscular dystrophy and sarcopenia.

Furthermore, given the central role of PEPCK in metabolism, 3-MPA continues to be an invaluable tool for basic research into metabolic regulation and its intersection with other cellular processes like signaling and gene expression. nih.gov

Challenges and Opportunities in Translating Research Findings

The translation of the extensive preclinical research on this compound into clinical applications faces several challenges, yet also presents significant opportunities. A major hurdle is the systemic nature of PEPCK inhibition. Because PEPCK is crucial for normal glucose homeostasis, its widespread inhibition could lead to unintended metabolic consequences. immattersacp.orgnih.gov Overcoming this requires the development of strategies for targeted delivery of the inhibitor to specific tissues or cell types, a significant challenge in drug development.

The potential for off-target effects is another consideration that needs thorough investigation before any clinical application. While 3-MPA is considered a specific PEPCK inhibitor, its comprehensive interaction profile with other proteins and metabolic pathways in a complex human system is not fully known.

Moreover, the findings from animal models and in vitro cell cultures may not always directly translate to human physiology and disease. immattersacp.orgnih.govfrontiersin.org The metabolic differences between species can be substantial, necessitating carefully designed clinical trials to validate the preclinical findings. The gap between controlled research environments and the complexity of real-world clinical practice often presents unforeseen barriers. immattersacp.orgnih.gov

Despite these challenges, the opportunities are substantial. The potential to develop novel therapies for metabolic disorders, various cancers, and inflammatory conditions based on PEPCK inhibition is a powerful motivator for continued research. bertin-bioreagent.com The detailed understanding of 3-MPA's mechanism of action provides a solid foundation for designing more specific and potent second-generation inhibitors with improved pharmacokinetic properties and fewer side effects. The irreproducibility of some academic studies can be a major challenge; therefore, transparent and robust experimental design is crucial for successful clinical translation. frontiersin.org Collaboration between academic researchers and pharmaceutical companies will be essential to navigate the complexities of drug development and bring these promising research findings from the laboratory to the clinic. frontiersin.org

Q & A

What is the primary biochemical mechanism of 3-Mercaptopicolinic Acid Hydrochloride in metabolic studies?

Answer:

this compound (3-MPA) is a competitive inhibitor of phosphoenolpyruvate carboxykinase (PEPCK), a rate-limiting enzyme in gluconeogenesis. It binds to the active site of PEPCK isoforms (PEPCK-C and PEPCK-M), blocking the conversion of oxaloacetate to phosphoenolpyruvate (PEP), thereby suppressing glucose production from non-carbohydrate precursors . Its specificity is supported by a reported Ki value of 2–9 μM for PEPCK inhibition .

Methodological Note:

- Use hepatocyte or kidney cell models to study gluconeogenesis, as these tissues are primary sites of PEPCK activity.

- Validate inhibition via measuring PEPCK activity (e.g., NADH-coupled assays) or downstream metabolites (e.g., glucose output) .

How does 3-MPA distinguish between PEPCK-C and PEPCK-M isoforms in experimental settings?

Answer:

PEPCK-C (cytosolic) and PEPCK-M (mitochondrial) have distinct subcellular localization and tissue-specific roles. 3-MPA inhibits both isoforms but demonstrates differential potency depending on experimental conditions. For example:

- In hepatic cells, 3-MPA primarily targets PEPCK-C, reducing gluconeogenic flux .

- In cancer cells with mitochondrial PEPCK-M overexpression, 3-MPA suppresses anaplerotic pathways by competing with PEP binding .

Methodological Note:

- Employ isoform-specific siRNA knockdown or mitochondrial/cytosolic fractionation to isolate PEPCK-M vs. PEPCK-C activity .

- Measure mitochondrial vs. cytosolic PEP levels via LC-MS to confirm isoform-specific effects.

What are the secondary metabolic effects of 3-MPA beyond PEPCK inhibition?

Answer:

3-MPA indirectly modulates PDK4 (pyruvate dehydrogenase kinase 4) activity by inhibiting glutaminase, which reduces α-ketoglutarate production from glutamine. This alters the lactate/pyruvate ratio, impacting mitochondrial pyruvate uptake and PDK4-mediated regulation of the pyruvate dehydrogenase complex (PDC) . Additionally, 3-MPA may influence carbamoyl phosphate synthetase 1 (CPS1) via unclear mechanisms, potentially linked to pyridoxal phosphate cofactor disruption .

Methodological Note:

- Quantify glutamine-derived metabolites (e.g., α-ketoglutarate) via GC-MS to assess glutaminase inhibition.

- Use PDK4 inhibitors (e.g., dichloroacetate) as controls to isolate PDK4-specific effects .

How should researchers address contradictory data on 3-MPA’s efficacy across cell models?

Answer:

Discrepancies arise due to:

- Cell-type specificity : 3-MPA shows limited efficacy in HepG2 cells (low PEPCK-M expression) but significant effects in Snu398 cells (high glycolytic activity) .

- Off-target effects : At high concentrations (>10 μM), 3-MPA may inhibit other thiol-dependent enzymes (e.g., glutathione reductase) .

Methodological Note:

- Perform dose-response curves (1–50 μM) to identify optimal inhibitory concentrations.

- Validate specificity using PEPCK-null cell lines or rescue experiments with PEP supplementation .

What experimental controls are critical when studying 3-MPA in glucose metabolism?

Answer:

- Negative controls : Use non-thiol-containing PEPCK inhibitors (e.g., CP-91149) to rule out redox-mediated artifacts .

- Metabolic tracers : Employ <sup>13</sup>C-labeled substrates (e.g., <sup>13</sup>C-glutamine) to track gluconeogenic vs. glycolytic flux .

- Pathway cross-talk controls : Co-administer glycolytic inhibitors (e.g., 2-deoxyglucose) to assess compensatory pathways .

How does 3-MPA’s role in gluconeogenesis intersect with cancer metabolism research?

Answer:

In cancer cells reliant on gluconeogenesis (e.g., under hypoxia), 3-MPA suppresses PEPCK-M-driven anaplerosis, reducing TCA cycle intermediates and impairing proliferation. However, efficacy varies with metabolic heterogeneity:

- Sensitive models : Renal cell carcinoma (VHL-mutant) with upregulated gluconeogenesis .

- Resistant models : Glycolysis-dependent cancers (e.g., HepG2) .

Methodological Note:

- Combine 3-MPA with mitochondrial inhibitors (e.g., metformin) to exacerbate metabolic stress in resistant models.

- Monitor apoptosis via Annexin V/PI staining in high-glutamine media .

What are the limitations of 3-MPA in vivo studies, and how can they be mitigated?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Enterobactin |

TAK-653 |

|

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.